Maltotriose xhydrate

Overview

Description

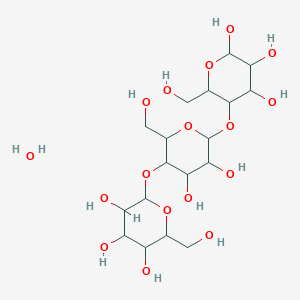

Maltotriose xhydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds. It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of alpha-amylase. This compound is significant in various biological and industrial processes due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltotriose xhydrate can be synthesized through the enzymatic hydrolysis of starch using alpha-amylase. The enzyme breaks down the α-1,4 glycosidic bonds in amylose, a component of starch, resulting in the formation of maltotriose. The optimal conditions for this reaction include a temperature of around 50°C and a pH of 6.0 .

Industrial Production Methods

In industrial settings, this compound is produced by hydrolyzing soluble starch with specific enzymes such as alpha-amylase from Microbulbifer thermotolerans. The process involves maintaining optimal conditions of time, temperature, and pH to maximize yield. For instance, the optimal conditions for producing maltotriose from soluble starch are 1.76 hours, 44.95°C, and pH 6.35 .

Chemical Reactions Analysis

Hydrolytic Reactions

Maltotriose xhydrate undergoes hydrolysis under enzymatic or acidic conditions, breaking glycosidic bonds to yield smaller sugars.

Enzymatic Hydrolysis

-

α-Amylase Catalysis : Maltotriose is hydrolyzed by α-amylases (EC 3.2.1.1) into glucose and maltose. Microbulbifer thermotolerans DAU221 produces an α-amylase (AmyA) with specificity for maltotriose synthesis from starch, though it also catalyzes reverse hydrolysis .

-

Kinetic Parameters :

Substrate (mg/mL) (mmol/mg protein/min) Soluble starch 1.08 1.736

Optimal conditions for hydrolysis: 44.95°C, pH 6.35 , with a reaction time of 1.76 h .

-

Acid-Catalyzed Hydrolysis

-

Under acidic conditions (e.g., HCl), maltotriose breaks into glucose via protonation of glycosidic oxygen, followed by cleavage. Though not explicitly quantified in the sources, this reaction is consistent with oligosaccharide behavior .

Dehydration and Structural Rearrangement

Dehydration induces conformational changes and crosslinking between maltotriose molecules.

IR Spectral Analysis

-

During dehydration, IR spectra show shifts in C–O/C–C stretching vibrations (950–1200 cm⁻¹) and OH deformation bands (1560–1800 cm⁻¹), indicating water-mediated structural reorganization .

-

Thermogravimetric Analysis (TGA) :

Sample Water Loss Temperature Range Total Weight Loss This compound 170–200°C 7.8% Anhydrous maltotriose Up to 107°C 3.8% Crosslinking via α-glycosidic bridges and bound water molecules increases thermal stability .

Production Pathways

-

Bacterial α-Amylases : Bacillus and Streptomyces spp. produce enzymes that yield maltotriose as a primary product.

-

Fungal Pullulanases : Hydrolyze pullulan into maltotriose, though efficiency varies by enzyme source.

Yield Optimization

-

Response Surface Methodology (RSM) identifies optimal conditions for maximizing maltotriose yield:

Microbial Metabolism

Maltotriose serves as a carbon source for select microorganisms:

Fermentation

-

Saccharomyces uvarum cannot metabolize maltotriose due to lacking transporters, leaving it unfermented in brewers’ wort .

-

Escherichia coli imports maltotriose via the LamB porin and metabolizes it through the maltose regulon, activating pathways for biofuel production .

Pathogen Interactions

Scientific Research Applications

Maltotriose hydrate has a variety of applications across diverse fields, including food industry, biotechnology, pharmaceuticals, research, and animal nutrition . It also functions as a prebiotic, fostering the growth of beneficial gut bacteria and supporting digestive health .

Food Industry

- Maltotriose hydrate acts as a natural sweetener and carbohydrate source in food products, improving flavor profiles with fewer calories compared to sugar .

Biotechnology

- In biotechnology, maltotriose hydrate serves as a substrate in fermentation processes, promoting the growth of specific microorganisms for the production of biofuels and biochemicals .

- It can be used with immobilized Zymomonas mobilis cells to produce ethanol and carbon dioxide, where the ethanol is easily separated during the drying process .

- Saccharomyces cerevisiae can be used to remove saccharides like glucose, maltose, and maltotriose, which benefits the preparation of maltotetraose by removing by-products .

Pharmaceuticals

- Maltotriose hydrate is used in drug formulations as a stabilizer and excipient, which enhances the solubility and bioavailability of active ingredients .

Research Applications

- Maltotriose is used in studies related to carbohydrate metabolism and enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .

- It is used in clinical chemistry as a substrate for measuring blood glucose levels .

- It can be used to assess the limit of beer attenuation .

- It is a ligand for the MalT protein, which activates transcription at mal promoters .

- It is used in HPLC analysis of sugars .

- It is used to study the dehydration of aqueous solutions of maltotriose .

Animal Nutrition

Mechanism of Action

The mechanism of action of maltotriose xhydrate involves its hydrolysis by enzymes such as alpha-amylase and intracellular invertase. These enzymes break down the α-1,4 glycosidic bonds, releasing glucose molecules that can be utilized in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide consisting of four glucose molecules linked by α-1,4 glycosidic bonds.

Acarbose: A pseudo-saccharide that resembles glucose-based oligosaccharides and inhibits alpha-glucosidase.

Uniqueness

Maltotriose xhydrate is unique due to its specific structure of three glucose units, making it the shortest chain oligosaccharide classified as maltodextrin. This structure allows it to be efficiently hydrolyzed by specific enzymes, making it valuable in various industrial and research applications .

Biological Activity

Maltotriose hydrate, a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds, exhibits significant biological activity, particularly in microbial fermentation and as a substrate for various enzymes. This article explores its biological roles, transport mechanisms, enzymatic interactions, and applications in food science and biotechnology.

- Molecular Formula : C₁₈H₃₆O₁₈

- Molecular Weight : 504.48 g/mol

- Solubility : Soluble in water at concentrations up to 50 mg/mL.

Transport Mechanisms

Maltotriose is primarily transported into cells via specific permeases. In yeast, particularly Saccharomyces cerevisiae, the AGT1 transporter plays a crucial role in maltotriose uptake. Research indicates that yeast strains with functional AGT1 can utilize maltotriose efficiently, while strains lacking this transporter show significantly reduced growth on this sugar source .

Table 1: Transporters Involved in Maltotriose Uptake

| Transporter | Organism | Function |

|---|---|---|

| AGT1 | Saccharomyces cerevisiae | High-affinity maltotriose uptake |

| MTT1 | Saccharomyces pastorianus | Efficient maltotriose utilization |

| MALx1 | Various yeasts | General α-glucoside transport |

Enzymatic Activity

Maltotriose serves as a substrate for various enzymes, including maltodextrin hydrolases. In Enterococcus faecalis, the enzyme MmdH catalyzes the hydrolysis of maltotriose into glucose and maltose . The enzyme's activity varies with the type of linkage present in oligosaccharides; it has been shown to hydrolyze both α-1,4 and α-1,6 linkages effectively .

Case Study: Enzyme Kinetics of MmdH

Research demonstrated that the maximum rate of hydrolysis for maltotriose was significantly higher than for its isomer isopanose. The kinetic parameters were as follows:

- Vmax (maltotriose) : 78 µmol/min/mg protein

- Km (maltotriose) : 3.5 mM

- Vmax (isopanose) : 13 µmol/min/mg protein

- Km (isopanose) : 5.9 mM

These results indicate that MmdH preferentially hydrolyzes maltotriose over isopanose, which may account for growth differences in E. faecalis when utilizing these substrates .

Fermentation Studies

Fermentation studies have shown that certain yeast strains can ferment maltotriose efficiently under anaerobic conditions. For instance, S. cerevisiae strains with multiple functional maltose transporters exhibit varied fermentation profiles depending on their genetic makeup .

Table 2: Fermentation Performance of Yeast Strains on Maltotriose

| Yeast Strain | Fermentation Rate (g/L/h) | Ethanol Production (%) |

|---|---|---|

| Strain A (AGT1+) | 12 | 8 |

| Strain B (AGT1-) | 4 | 2 |

| Strain C (MALx1+) | 10 | 7 |

Applications in Food Science

Maltotriose is utilized in various food applications due to its functional properties. It enhances sweetness and contributes to the mouthfeel of products. Additionally, maltotriose conjugates have been studied for improving the functionality of proteins in food matrices, such as chicken myofibrillar proteins .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of maltotriose hydrate that influence its stability in experimental protocols?

- Maltotriose hydrate (C₁₈H₃₂O₁₆·xH₂O) has a molecular weight of 504.4 g/mol and exists as a stable, non-hygroscopic solid under standard laboratory conditions. Key stability considerations include avoiding prolonged exposure to moisture, extreme temperatures (>60°C), and acidic/basic environments, which may induce hydrolysis. Proper storage in airtight containers at 4°C in dry, ventilated areas is recommended to prevent degradation .

Q. Which analytical methods are validated for quantifying maltotriose hydrate purity and moisture content?

- Purity assessment : High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is standard. Contaminants (e.g., glucose, maltose) are quantified by comparing peak areas against known standards, with purity calculated using molecular mass-adjusted ratios .

- Moisture determination : Karl Fischer titration is recommended for precise measurement of water content in maltotriose hydrate, particularly for hygroscopic batches .

Q. What safety protocols are essential when handling maltotriose hydrate in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation to prevent aerosolization. In case of spills, collect material using non-reactive tools and dispose of as hazardous chemical waste via certified facilities .

Advanced Research Questions

Q. How do genetic variations in Saccharomyces pastorianus yeast strains impact maltotriose transport efficiency during fermentation?

- Strains lacking the MTY1 gene (e.g., SpI) exhibit 30–40% lower maltotriose uptake compared to MTY1-expressing strains (e.g., SpII). Transcriptional profiling (qRT-PCR) reveals that SpII strains upregulate MALx3 regulatory genes, enhancing maltotriose transporter expression. Experimental replication requires controlled fermentation conditions (e.g., 2% maltose/3% maltotriose in YP medium at 12°C) to minimize environmental variability .

Q. What methodological challenges arise when engineering maltose-specific transporters to prefer maltotriose?

- Directed evolution of transporters like ScMal61p necessitates introducing multiple amino acid substitutions to accommodate maltotriose’s larger structure. Single-point mutations often fail due to steric hindrance, as shown in S. cerevisiae studies. Combinatorial mutagenesis coupled with growth assays on maltotriose-rich media is recommended to identify functional variants .

Q. How can researchers optimize α-amylase activity assays using maltotriose derivatives?

- The hydrolysis of 2-chloro-p-nitrophenyl-α-D-maltotrioside to 2-chloro-nitrophenol (absorbance at 405 nm) is a validated kinetic assay. Key parameters include maintaining substrate concentrations ≤100 mM, pH 6.9–7.2, and temperature control (25°C ± 1°C). Calibration with maltotriose standards and internal controls (e.g., laminaritriose) ensures specificity .

Q. What strategies resolve discrepancies in maltotriose utilization data across yeast studies?

- Cross-study variability often stems from differences in strain background, growth media, and transporter copy number. Standardizing protocols (e.g., defined wort compositions, consistent inoculum sizes) and employing genomic validation (e.g., PCR for MTY1 presence/absence) improves reproducibility. Meta-analyses of transcriptomic datasets can identify confounding factors like nutrient availability .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in maltotriose hydrate purity?

- Pre-experiment validation via HPAEC-PAD is critical. For batches with CoA discrepancies, recalibrate stock solutions using the formula:

Example contaminants include hexose (180 g/mol) and maltoheptaose (1152 g/mol) .

Q. What experimental designs are optimal for studying starch synthase interactions with maltotriose?

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.